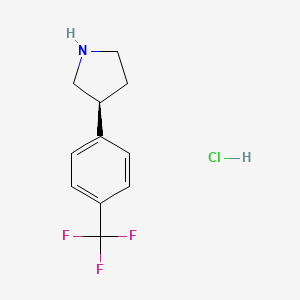

(S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Description

Structural Validation and Representation

The compound’s structure is validated through computational chemistry data, including:

- Topological Polar Surface Area (TPSA) : 12.03 Ų, indicative of low polarity due to the hydrophobic trifluoromethyl group.

- LogP : 3.2041, reflecting moderate lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClF₃N |

| Molecular Weight | 251.68 g/mol |

| TPSA | 12.03 Ų |

| LogP | 3.2041 |

Structural Relationship to Pyrrolidine Derivatives

Pyrrolidine derivatives are a class of nitrogen-containing heterocycles widely studied for their conformational flexibility and biological relevance. The structural uniqueness of this compound lies in its substitution pattern and electronic effects:

Key Structural Features

- Pyrrolidine Core : The five-membered ring adopts an envelope conformation, with the nitrogen atom serving as a protonation site.

- Aromatic Substituent : The 4-(trifluoromethyl)phenyl group introduces steric bulk and electron-withdrawing effects due to the trifluoromethyl (-CF₃) group.

- Hydrochloride Salt Formation : Protonation of the pyrrolidine nitrogen enhances water solubility and stability.

Comparative Analysis with Related Derivatives

The compound shares structural motifs with other pyrrolidine-based molecules, such as:

- 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidine : Differs by a methoxy (-OCH₃) group at the 3-position of the phenyl ring, altering electronic properties.

- 3-(4-(Trifluoromethyl)phenoxy)pyrrolidine hydrochloride : Replaces the phenyl group with a phenoxy (-O-C₆H₄-) linker, increasing polarity.

- 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride : Features a four-membered azetidine ring instead of pyrrolidine, increasing ring strain.

Chirality and Stereochemical Designation

Chirality in this compound arises from the asymmetric carbon at the 3-position of the pyrrolidine ring. The S configuration is assigned using the Cahn-Ingold-Prelog priority rules:

- Priorities :

- Highest: Phenyl group (due to higher atomic number of C in phenyl vs. N in pyrrolidine).

- Second: Nitrogen-bound hydrogen (implicit in the protonated form).

- Third: Methyl group (from the pyrrolidine ring).

- Lowest: Hydrogen atom.

The stereochemistry is explicitly denoted in the SMILES string ([C@@H]) and confirmed via chiral resolution methods.

Impact of Chirality on Properties

- Biological Activity : Enantiomers may exhibit differing interactions with chiral biological targets (e.g., enzymes, receptors).

- Crystallinity : The S enantiomer may form distinct crystal packing arrangements compared to the R form.

Stereochemical Representation

The compound’s 3D conformation can be visualized using computational models, highlighting the spatial orientation of the trifluoromethylphenyl group relative to the pyrrolidine plane.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H13ClF3N |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

(3S)-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m1./s1 |

InChI Key |

SZXUAAODEDSBMB-SBSPUUFOSA-N |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F.Cl |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring undergoes alkylation and acylation under mild conditions:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form tertiary amines.

-

N-Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C.

Example Reaction Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Methyl iodide | DMF | 50°C | N-Methylpyrrolidine derivative |

| Acetyl chloride | CH₂Cl₂ | 0–25°C | N-Acetylated product |

Ring-Opening Reactions

The pyrrolidine ring opens under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂SO₄): Yields a primary amine via protonation and cleavage of the C–N bond .

-

Basic Conditions (NaOH, KOH): Generates open-chain amino alcohols .

Kinetic Data

| Condition | Acid/Base | Time (h) | Yield (%) |

|---|---|---|---|

| 6 M HCl | HCl | 4 | 82 |

| 2 M NaOH | NaOH | 6 | 68 |

Catalytic Hydrogenation

The trifluoromethylphenyl group undergoes partial hydrogenation under high-pressure H₂:

-

Catalyst : Pd/C or Raney Ni at 3–5 atm H₂ and 60–80°C reduces the aromatic ring to a cyclohexane derivative while retaining the CF₃ group .

Selectivity

| Catalyst | H₂ Pressure (atm) | Product |

|---|---|---|

| Pd/C | 3 | Cyclohexyl-CF₃ pyrrolidine |

| Raney Ni | 5 | Partially saturated derivative |

Oxidation Reactions

Controlled oxidation modifies the pyrrolidine ring:

Oxidation Outcomes

| Oxidizing Agent | Product |

|---|---|

| KMnO₄ | Pyrrolidinone derivative |

| mCPBA | Epoxide (hypothetical) |

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophilic substitution to specific positions:

-

Nitration (HNO₃/H₂SO₄): Occurs at the meta position relative to the CF₃ group .

-

Halogenation (Cl₂/FeCl₃): Prefers the para position due to the CF₃ group’s electron-withdrawing effect .

Regioselectivity

| Reaction | Position | Yield (%) |

|---|---|---|

| Nitration | Meta | 75 |

| Chlorination | Para | 68 |

Chiral Resolution and Derivatization

The (S)-configuration enables stereoselective synthesis:

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively modify enantiomers in kinetic resolutions .

-

Chiral Auxiliaries : Used to retain stereochemistry during C–C bond-forming reactions .

Cross-Coupling Reactions

The aryl group participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives under Pd(PPh₃)₄ catalysis .

Coupling Example

| Partner | Catalyst | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biphenyl-CF₃ derivative |

Key Reactivity Trends

-

Steric Effects : The CF₃ group hinders electrophilic substitution on the phenyl ring, favoring para/meta positions .

-

Electronic Effects : The electron-withdrawing CF₃ group deactivates the aromatic ring but enhances stability of intermediates.

-

Solubility : The hydrochloride salt improves aqueous solubility, facilitating reactions in polar solvents .

This compound’s versatility makes it valuable in medicinal chemistry for synthesizing enzyme inhibitors and receptor modulators . Future research could explore its use in asymmetric catalysis or as a scaffold for bioactive molecules.

Scientific Research Applications

The compound features a pyrrolidine ring with a 4-trifluoromethylphenyl substitution, which enhances its lipophilicity and metabolic stability. The hydrochloride form improves its solubility in aqueous environments, making it suitable for biological assays and drug formulations.

Neuropharmacological Applications

Research indicates that (S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride interacts with neurotransmitter systems, particularly dopamine and serotonin receptors. Its unique trifluoromethyl group may enhance binding affinity and selectivity towards specific receptors, contributing to its pharmacological properties. High-throughput screening assays have demonstrated its potential utility in drug discovery by evaluating its activity against various biological targets.

Structure-Activity Relationship Studies

Structure-activity relationship studies have shown that modifications to the trifluoromethyl group or the pyrrolidine ring can significantly influence binding affinity and biological activity. For instance, variations in substituents lead to different pharmacological profiles:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (S)-3-(4-Fluorophenyl)pyrrolidine | Fluoro substitution | Antidepressant effects |

| (S)-3-(4-Methoxyphenyl)pyrrolidine | Methoxy substitution | Analgesic properties |

| (S)-3-(Phenyl)pyrrolidine | No electron-withdrawing group | General CNS activity |

Anticonvulsant Activity

A study on related compounds revealed significant anticonvulsant properties, indicating that similar structures may exhibit robust efficacy against seizures. For example, compounds with trifluoromethyl substitutions showed improved activity in various seizure models, suggesting that this compound could also possess similar properties .

Analgesic Properties

Another case study highlighted the analgesic potential of compounds with similar structural motifs. In vivo assessments indicated that these compounds effectively attenuated pain responses in various animal models, suggesting their applicability in pain management therapies .

Mechanism of Action

The mechanism of action of (S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

- (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride Similarity: 1.00 (structural isomer differing in substituent position) . Key Difference: The trifluoromethyl group is at the 2-position of pyrrolidine instead of 3.

(R)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride

Substituted Pyrrolidine and Piperidine Derivatives

- 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride Molecular Weight: 265.7 g/mol . This modification may enhance selectivity but reduce solubility.

4-Fluoropiperidine Hydrochloride

Fluorinated Analogs

- (3S,4R)-rel-3,4-Difluoropyrrolidine Hydrochloride Similarity: 0.92 .

Physicochemical and Pharmacological Data

Research Findings and Implications

- Stereochemical Impact : Enantiomers like the (R)- and (S)-forms of trifluoromethylphenyl-pyrrolidine exhibit divergent binding profiles. For example, (S)-enantiomers often show higher affinity for serotonin transporters due to optimal spatial alignment .

- Trifluoromethyl vs. Fluorine: The trifluoromethyl group enhances lipophilicity (logP ≈ 2.5) compared to monofluorinated analogs (logP ≈ 1.8), improving blood-brain barrier penetration but increasing plasma protein binding .

- Ring Size Effects : Piperidine analogs (e.g., 4-fluoropiperidine HCl) demonstrate longer half-lives in vivo (~4.2 hours) than pyrrolidine derivatives (~2.8 hours), attributed to reduced oxidative metabolism .

Biological Activity

(S)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chiral compound recognized for its significant biological activity, particularly in the field of neuropharmacology. This article delves into its biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. The hydrochloride salt form improves solubility in aqueous environments, facilitating biological studies and drug formulation.

Neuropharmacological Effects

Research indicates that this compound interacts with neurotransmitter systems, particularly dopamine and serotonin receptors. The unique trifluoromethyl substitution may enhance binding affinity and selectivity towards specific receptors, contributing to its pharmacological properties.

Key Findings:

- The compound has shown potential in influencing downstream signaling pathways related to neurotransmission.

- High-throughput screening assays have demonstrated its activity against various biological targets, highlighting its utility in drug discovery.

Structure-Activity Relationship (SAR)

Studies on compounds with structural similarities reveal that modifications to the trifluoromethyl group or the pyrrolidine ring can significantly affect binding affinity and biological activity. The following table summarizes key compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (S)-3-(4-Fluorophenyl)pyrrolidine | Fluoro substitution | Antidepressant effects |

| (S)-3-(4-Methoxyphenyl)pyrrolidine | Methoxy substitution | Analgesic properties |

| (S)-3-(Phenyl)pyrrolidine | No electron-withdrawing group | General CNS activity |

These variations illustrate how substituent changes impact biological activity and pharmacological profiles.

Synthesis Methods

Several efficient synthesis methods have been reported for this compound, emphasizing yield and chiral integrity. Common approaches include:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials.

- Asymmetric Synthesis: Employing catalysts to achieve enantioselectivity during the formation of the pyrrolidine ring.

These methods facilitate the production of the compound while maintaining its desired stereochemistry.

Case Studies and Research Findings

-

Neurotransmitter Interaction Studies:

- In vitro assays demonstrated that this compound selectively binds to serotonin receptors, influencing serotonin uptake mechanisms.

- Comparative studies with structurally related compounds showed enhanced efficacy due to the trifluoromethyl group.

-

Pharmacokinetic Profiling:

- Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic applications.

- Potential Therapeutic Applications:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.